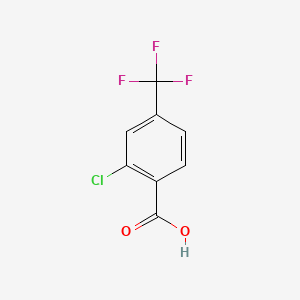

2-chloro-4-(trifluoromethyl)benzoic Acid

描述

Significance and Research Context of Halogenated Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds that serve as crucial precursors and intermediates in the synthesis of a wide array of chemical products. preprints.orgresearchgate.netijcrt.org The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and halogenated alkyl groups, such as the trifluoromethyl (-CF3) group, onto the benzoic acid scaffold dramatically modulates the molecule's physicochemical properties. sigmaaldrich.comsigmaaldrich.com

Halogenation can alter acidity, lipophilicity, metabolic stability, and reactivity. sigmaaldrich.comlibretexts.org For instance, the highly electronegative fluorine atom and the -CF3 group are potent electron-withdrawing groups that increase the acidity of the carboxylic acid functional group. libretexts.org These groups are prevalent in pharmaceuticals and agrochemicals, where they can enhance binding affinity to biological targets and improve metabolic resistance, leading to more effective and durable products. sigmaaldrich.comevitachem.comacs.org The ability of chlorine, bromine, and iodine to participate in halogen bonding—a type of noncovalent interaction—is also a feature that medicinal chemists exploit in rational drug design to enhance ligand-protein binding. acs.org Consequently, halogenated benzoic acids are considered privileged structural motifs and versatile building blocks in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comevitachem.comnih.gov

Overview of Scientific Relevance in Contemporary Chemical Research

2-Chloro-4-(trifluoromethyl)benzoic acid is a significant intermediate in the chemical industry, particularly noted for its use in the preparation of herbicides. google.com The specific arrangement of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position on the benzene (B151609) ring provides a unique electronic and steric profile. This substitution pattern makes it a valuable precursor for synthesizing more complex molecules.

While its primary documented application is in the agrochemical sector, its structure is emblematic of motifs sought after in modern drug discovery. evitachem.comgoogle.com Fluorinated and chlorinated building blocks are integral to the development of new pharmaceutical compounds and advanced materials. evitachem.comossila.comossila.com Research into compounds with similar structures, such as other fluorinated benzoic acid derivatives, shows their utility in creating active pharmaceutical ingredients (APIs) by improving interactions with biological targets like G protein-coupled receptors. ossila.com Therefore, this compound holds considerable relevance as a reactive intermediate for generating diverse molecular architectures in various fields of applied chemistry.

Evolution of Research Trajectories Pertaining to the Chemical Compound

Subsequent research, often documented in chemical patents, has focused on overcoming these limitations. Newer methods have been developed that also start from common and inexpensive materials like 3,4-dichlorobenzotrifluoride (B146526) but employ different reaction pathways to improve efficiency. google.comgoogle.com One improved process involves a condensation reaction followed by hydrolysis, decarboxylation, and finally oxidation to yield the desired product with high purity and yield (96.6%). google.com This evolution reflects a broader trend in chemical synthesis towards developing processes that are not only high-yielding but also cost-effective, simple to operate, and generate less waste, making them suitable for large-scale industrial production. google.comgoogle.com The ongoing development of novel trifluoromethylation reactions in the wider field of organic chemistry continues to provide new potential pathways for synthesizing such valuable compounds under milder and more efficient conditions. acs.orgresearchgate.netacs.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govuni.lu |

| CAS Number | 23228-45-7 | scbt.com |

| Molecular Formula | C₈H₄ClF₃O₂ | nih.govuni.lu |

| Molecular Weight | 224.56 g/mol | scbt.com |

| Melting Point | 113-114 °C (recrystallized) | google.com |

| Appearance | White powdery solid | google.com |

Overview of Synthesis Strategies

| Starting Material(s) | Key Reagents/Conditions | Reported Yield | Source(s) |

| 3,4-Dichlorobenzotrifluoride, Diethyl malonate | 1. Sodium ethoxide, NaOH (hydrolysis) 2. Oxygen, Magnesium acetate (B1210297), Cobalt acetate (oxidation) | 96.6% | google.com |

| 3,4-Dichlorobenzotrifluoride, m-Hydroxybenzoic acid | Potassium hydroxide, Crown-ether catalyst, Dimethylsulfoxide/Toluene (B28343) | >96% | google.com |

| 3-Chloro-4-iodobenzotrifluoride (B115185), Carbon monoxide | (Details not specified in abstract) | (Not specified) | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIJZEUKFYGSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455881 | |

| Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23228-45-7 | |

| Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the carboxylic acid group in a single, key transformation step onto a pre-functionalized benzene (B151609) ring.

Carboxylation reactions are a direct method for forming the benzoic acid moiety. This can be accomplished through methods such as Grignard reactions or transition-metal-catalyzed carbonylations.

A primary example is the Grignard reaction , a classic method for forming carbon-carbon bonds. gmu.eduleah4sci.com This process would involve the initial formation of a Grignard reagent from a suitable halogenated precursor, such as 2-bromo-1-chloro-4-(trifluoromethyl)benzene. nih.govuni.lu The organomagnesium halide is then reacted with a simple C1 source, typically solid carbon dioxide (dry ice), followed by acidic workup to yield the final carboxylic acid. gmu.eduyoutube.com While specific yields for this exact transformation are not detailed, similar mechanochemical Grignard reactions on related aryl bromides, such as 4-trifluoromethyl-substituted substrates, have reported yields of around 71%. nih.gov

Another significant direct carboxylation method is palladium-catalyzed carbonylation . In this approach, an aryl halide is reacted with carbon monoxide in the presence of a palladium catalyst. A documented synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid uses 3-chloro-4-iodobenzotrifluoride (B115185) as the starting material. chemicalbook.com The reaction is performed in 1,4-dioxane (B91453) with palladium diacetate and triphenylphosphine (B44618) as the catalytic system, achieving a yield of 44% under high pressure. chemicalbook.com

| Method | Precursor | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Grignard Reaction | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | Mg, CO₂ (dry ice), Acid | Not specified (analogous reactions ~71%) | gmu.edunih.gov |

| Palladium-Catalyzed Carbonylation | 3-Chloro-4-iodobenzotrifluoride | CO, Pd(OAc)₂, PPh₃ | 44% | chemicalbook.com |

This strategy involves the oxidation of a carbon-based side chain on the aromatic ring to a carboxylic acid. The precursor must already contain the 2-chloro and 4-trifluoromethyl substituents in the correct positions.

A notable example is the atmospheric oxidation of 2-chloro-4-trifluoromethyl phenylacetic acid. google.com In this process, the phenylacetic acid intermediate is heated in an organic solvent with catalysts such as cobalt acetate (B1210297) and magnesium acetate, while oxygen is passed through the mixture. google.com This method is highly efficient, with reported yields of the final this compound reaching 96.6% and purity levels of 98.7% by HPLC. google.com The precursor itself is synthesized from 3,4-dichlorobenzotrifluoride (B146526). google.com

| Precursor | Reaction Type | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-trifluoromethyl phenylacetic acid | Atmospheric Oxidation | O₂, Cobalt acetate, Magnesium acetate | 96.6% | google.com |

Multi-Step Synthesis Strategies

Multi-step syntheses involve a sequence of reactions to build the target molecule, often allowing for greater control over isomer formation and the use of more accessible starting materials.

These routes involve the sequential introduction of the chloro and trifluoromethyl groups onto a benzene ring precursor. The order of these steps is critical to ensure the correct 1,2,4-substitution pattern (ortho-chloro, para-trifluoromethyl relative to the eventual carboxyl group). For example, one could start with p-chlorotoluene, introduce the trifluoromethyl group via radical chlorination followed by fluorination, and then oxidize the methyl group. Alternatively, starting with a trifluoromethyl-substituted precursor, a regioselective chlorination would be required. The primary challenge in these sequences is controlling the regioselectivity of the electrophilic aromatic substitution reactions, as the directing effects of the existing substituents must be carefully managed to avoid mixtures of isomers. utdallas.edu

This approach builds the carbon skeleton and subsequently modifies functional groups to arrive at the final product. A well-documented route starts with the inexpensive compound 3,4-dichlorobenzotrifluoride. google.com

The key steps in this pathway are:

Condensation: 3,4-dichlorobenzotrifluoride is reacted with diethyl malonate in the presence of a base. This condensation reaction displaces the chlorine atom at the 4-position.

Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then hydrolyzed with a base like sodium hydroxide, followed by acidification. This process cleaves the ester groups and induces decarboxylation, yielding 2-chloro-4-trifluoromethyl phenylacetic acid. This intermediate was obtained with a yield of 82.3%. google.com

Oxidation: As described previously (Section 2.1.2), this phenylacetic acid intermediate is oxidized to the final this compound. google.com

Another functional group interconversion (FGI) pathway involves the hydrolysis of a nitrile (-CN) group. A potential route starts with the cyanation of 3,4-dichlorobenzotrifluoride to introduce a nitrile group, which would then be hydrolyzed to the carboxylic acid. However, this specific cyanation is reported to be difficult and produces a significant amount of an undesired isomer, making large-scale application challenging. google.com

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 & 2 | 3,4-Dichlorobenzotrifluoride | Diethyl malonate, NaOH, HCl | 2-Chloro-4-trifluoromethyl phenylacetic acid | 82.3% | google.com |

| 3 | 2-Chloro-4-trifluoromethyl phenylacetic acid | O₂, Cobalt acetate | This compound | 96.6% | google.com |

Nitration is a fundamental reaction in aromatic chemistry that can be used to introduce a nitro group, which can then be retained or converted into other functional groups (e.g., an amino group). In the context of synthesizing precursors for this compound, regioselective nitration is crucial. For example, the nitration of p-chlorobenzotrifluoride (1-chloro-4-(trifluoromethyl)benzene) using a catalyst such as a heteropolyacid ionic liquid with nitric acid yields 4-chloro-3-nitro-trifluoromethyl toluene (B28343). google.comnist.gov The introduced nitro group is a powerful electron-withdrawing group and directs subsequent electrophilic substitutions. It can also be reduced to an amine, which can then be converted to a chloro group via a Sandmeyer reaction or other transformations, providing a versatile handle for building the desired substitution pattern. Another reported synthesis involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid after subsequent hydrolysis, highlighting the use of nitration on a more complex, pre-functionalized ring. nih.gov

Advanced Synthetic Techniques

The synthesis of this compound and its precursors can be significantly improved through the adoption of modern synthetic methodologies. These techniques offer enhanced reaction control, safety, and efficiency over traditional batch processing.

Phase Transfer Catalysis in Organic Synthesis

Phase Transfer Catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgprinceton.edu This is achieved by a phase-transfer agent, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactant from one phase to the other where the reaction occurs. crdeepjournal.org The advantages of PTC include the use of simple and inexpensive reactants, elimination of hazardous organic solvents, high yields, and procedural simplicity. princeton.edu

While direct PTC synthesis for this compound is not extensively detailed in the reviewed literature, its application in the synthesis of structurally related compounds highlights its potential. For instance, a patented method for preparing 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid utilizes a crown-ether as a phase transfer catalyst. google.comgoogle.com This process involves a salt-forming reaction in a dimethylsulfoxide/toluene mixed solvent, followed by etherification. google.comgoogle.com The use of PTC in this synthesis leads to a significant increase in the chemical reaction rate, a short reaction period, and a high yield of over 96%. google.com

Table 1: Example of Phase Transfer Catalysis in a Related Synthesis

| Parameter | Details | Source |

|---|---|---|

| Target Compound | 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid | google.comgoogle.com |

| Catalyst Type | Crown-ether | google.comgoogle.com |

| Solvent System | Dimethylsulfoxide/Toluene | google.comgoogle.com |

| Key Process | Etherification of a salt with 3,4-dichlorobenzotrifluoride | google.comgoogle.com |

| Reported Yield | > 96% | google.com |

This interactive table summarizes the key features of a phase transfer catalysis method used for a structurally similar compound.

Continuous Flow Reaction Methodologies for Enhanced Efficiency

Continuous flow chemistry has emerged as a superior alternative to traditional batch reactors for many chemical processes, including the synthesis of fluorine-containing fine chemicals. researchgate.netrsc.org This methodology offers improved heat and mass transfer, enhanced safety for highly exothermic reactions, and greater control over reaction parameters like temperature, pressure, and residence time. researchgate.netsoton.ac.uk

The synthesis of this compound has been successfully demonstrated in a continuous flow system. One specific method involves the ortho-substituted carbonylation of an iodoarene precursor in a "tube-in-tube" flow reactor, which allows for efficient introduction of carbon monoxide gas. chemicalbook.com This process achieved a 44% yield under specific conditions. chemicalbook.com

Table 2: Continuous Flow Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactor Type | Vapourtec R2+/R4 with Gas/Liquid Membrane Reactor | chemicalbook.com |

| Catalysts | Palladium diacetate, Triphenylphosphine | chemicalbook.com |

| Solvent | 1,4-Dioxane | chemicalbook.com |

| Temperature | 110 °C | chemicalbook.com |

| Pressure | 15 bar (CO) | chemicalbook.com |

| Reaction Time | 2 hours | chemicalbook.com |

| Yield | 44% | chemicalbook.com |

This interactive table details the conditions for the continuous flow synthesis of the target compound.

Furthermore, studies on the continuous flow nitration of the related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using droplet-based microreactors provide insights into process scalability and optimization. researchgate.netsoton.ac.uk

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to maximize yield and minimize environmental impact is a critical aspect of modern chemical manufacturing. This involves both refining reaction conditions and adopting principles of green chemistry.

Strategies for Maximizing Reaction Yield and Selectivity

Maximizing reaction yield and selectivity involves the careful control of reaction parameters. In continuous flow systems, variables such as temperature, residence time, and molar ratios of reactants can be finely tuned to achieve optimal outcomes. For the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a droplet-based microreactor, a study identified optimized conditions that led to a conversion of 83.03% and a selectivity of 79.52%. researchgate.netsoton.ac.uk

Table 3: Optimized Conditions for a Continuous Flow Nitration of a Related Compound

| Parameter | Optimized Value | Source |

|---|---|---|

| Temperature | 308 K (35 °C) | researchgate.netsoton.ac.uk |

| M-ratio (HNO₃ to Substrate) | 1.6 | researchgate.netsoton.ac.uk |

| N/S ratio (HNO₃ to H₂SO₄) | 0.57 | researchgate.netsoton.ac.uk |

| Residence Time | 220 seconds | researchgate.net |

| Conversion | 83.03% | researchgate.netsoton.ac.uk |

| Selectivity | 79.52% | researchgate.netsoton.ac.uk |

This interactive table presents the optimized parameters for a continuous flow reaction, demonstrating a strategy for maximizing selectivity and conversion.

Another high-yield approach for synthesizing this compound involves the oxidation of 2-chloro-4-trifluoromethylphenylacetic acid. google.com This method uses a catalytic system of magnesium acetate and cobalt acetate with oxygen as the oxidant, achieving a high yield and purity. google.com

Table 4: High-Yield Catalytic Oxidation Synthesis

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-chloro-4-trifluoromethylphenylacetic acid | google.com |

| Catalysts | Magnesium acetate, Cobalt(II) acetate | google.com |

| Oxidant | Dioxygen (O₂) | google.com |

| Temperature | 65 °C | google.com |

| Reported Yield | 96.6% | google.com |

| Reported Purity | 98.7% | google.com |

This interactive table outlines a high-yield batch synthesis method.

Minimization of Environmental Impact and Waste Generation

The phase transfer catalysis method used for a related compound also demonstrates green chemistry benefits, as it reduces the consumption of the solvent dimethylsulfoxide by more than 50% compared to traditional synthesis, thereby reducing pollution. google.com The use of deep eutectic solvents (DES) as environmentally friendly co-solvents has also been explored in related syntheses to enhance biocatalytic processes, showcasing a sustainable approach to chemical production. researchgate.net These strategies highlight a clear trend towards developing more sustainable and less wasteful synthetic routes in the chemical industry.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The substitution pattern of the benzene (B151609) ring in 2-chloro-4-(trifluoromethyl)benzoic acid is heavily influenced by its existing substituents. The trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. Both groups direct incoming electrophiles to the meta position. Conversely, the chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions.

Given the positions of the existing groups, the potential sites for electrophilic substitution are C-3, C-5, and C-6. The powerful deactivating nature of the -CF₃ and -COOH groups makes electrophilic substitution challenging, often requiring harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) is also a potential reaction pathway, particularly for displacing the chloride. The presence of the strong electron-withdrawing trifluoromethyl group in the para position significantly activates the chlorine atom at the C-2 position towards nucleophilic attack. An example of a similar transformation is the Ullmann condensation, where phenoxides can displace activated aryl halides to form diaryl ethers. The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, an intermediate for the herbicide acifluorfen (B165780), can be achieved through such a condensation reaction. nih.gov

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. wikipedia.org These reactions, often catalyzed by transition metals like palladium, greatly expand the synthetic utility of the molecule. libretexts.org

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orglibretexts.org The reactivity of the organic halide in the oxidative addition step, which is the first step in the catalytic cycle, generally follows the order I > Br > OTf >> Cl > F. libretexts.org While aryl chlorides are less reactive than bromides and iodides, specialized phosphine (B1218219) ligands and reaction conditions have been developed to facilitate their coupling. nih.govrsc.org

The reaction involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The application of this reaction to derivatives of this compound allows for the introduction of various aryl or vinyl groups at the 2-position, leading to the synthesis of complex biphenyl (B1667301) structures and other extended π-systems. For instance, a derivative, 2-chloro-5-(trifluoromethyl)benzyl alcohol, has been successfully coupled with 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid using a palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium) to form a biphenyl compound. guidechem.com

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors | libretexts.org |

| Ligand | Phosphine ligands (e.g., PCy₃, SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) | nih.govresearchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | nih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, Water/Organic mixtures | nih.govrsc.org |

| Coupling Partner | Aryl or Vinyl Boronic Acids/Esters | libretexts.org |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence on this compound allows for a wide array of derivatizations.

Esterification is a fundamental transformation of carboxylic acids. This compound can be readily converted to its corresponding esters through several standard methods. organic-chemistry.org One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iiste.org Another approach involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium process; often requires removal of water. | iiste.org |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol/Base | High-yielding, not limited by equilibrium. | |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., EDCI, DCC), Base (e.g., DMAP) | Mild conditions, suitable for sensitive substrates. | organic-chemistry.org |

The removal of the carboxyl group from an aromatic ring, known as decarboxylation, is generally a difficult reaction that requires high temperatures or the use of catalysts. nih.gov The stability of the aryl-carboxyl bond makes this transformation challenging compared to the decarboxylation of aliphatic acids. nih.gov Catalytic methods often employ copper or silver salts. google.comgoogleapis.com For instance, heating certain benzoic acids in the presence of copper catalysts can facilitate the loss of CO₂. google.com In some cases, decarboxylation occurs under specific reaction conditions designed for other transformations. A patent for the synthesis of 2-chloro-4-trifluoromethylbenzoic acid describes a pathway proceeding through the hydrolysis and decarboxylation of a malonic ester derivative to yield an intermediate phenylacetic acid. google.com This highlights that the carboxyl group can be removed, though often under specific and sometimes harsh conditions.

The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as the carboxyl group is relatively unreactive towards reduction. Common reagents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). guidechem.com A procedure for the synthesis of the related 2-chloro-5-(trifluoromethyl)benzyl alcohol utilizes a BH₃·THF complex in tetrahydrofuran, resulting in a high yield of the corresponding alcohol. guidechem.com More modern, catalytic methods have also been developed. For example, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce a range of aromatic carboxylic acids, including electron-deficient ones like 4-(trifluoromethyl)benzoic acid, to their respective alcohols in excellent yields under mild conditions. acs.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more complex because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This is typically achieved by first converting the carboxylic acid to a derivative like an acyl chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde using a milder or more controlled reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H). Direct conversion from the carboxylic acid is less common but can be achieved under specific catalytic conditions. Syntheses of related benzaldehydes, such as 2-(trifluoromethyl)benzaldehyde, often proceed from precursors like o-trifluoromethyl toluene dichloride via hydrolysis. google.com

| Target Product | Reagent/Method | Typical Conditions | Reference |

|---|---|---|---|

| Primary Alcohol | Borane-Tetrahydrofuran (BH₃·THF) | THF solvent, reflux | guidechem.com |

| Primary Alcohol | Manganese-catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 2-MTHF or Cyclohexane | acs.org |

| Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Two-step process via acyl chloride intermediate. |

Preparation of Amide and Acyl Halide Derivatives

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives. Among the most common and synthetically useful transformations are the formation of amides and the conversion to more reactive acyl halides, such as acyl chlorides. These derivatives are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The synthesis of amides from this compound is a fundamental transformation that introduces a key structural motif found in many biologically active compounds. The direct reaction of the carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, the reaction is typically facilitated by one of two main strategies: activation of the carboxylic acid with a coupling agent, or a two-step process involving the initial conversion of the benzoic acid to its more reactive acyl chloride derivative.

A common approach involves the in situ activation of the carboxylic acid using various coupling reagents, followed by the addition of the desired amine. This method avoids the isolation of the often moisture-sensitive acyl chloride.

Alternatively, a widely employed and robust method is the conversion of this compound to its acyl chloride, which then readily reacts with a primary or secondary amine to furnish the corresponding amide. This two-step sequence is highly effective for a broad range of amines. For instance, the synthesis of N-aryl amides (anilides) can be achieved by reacting the pre-formed 2-chloro-4-(trifluoromethyl)benzoyl chloride with a substituted aniline (B41778) in the presence of a base like pyridine to neutralize the HCl generated during the reaction. prepchem.com This methodology is analogous to the synthesis of related benzamides where the acyl chloride is reacted with an amine in a suitable solvent. prepchem.comlookchem.com

The synthesis of the primary amide, 2-chloro-4-(trifluoromethyl)benzamide, can be accomplished by treating the corresponding acyl chloride with a concentrated ammonia (B1221849) solution. iucr.org This reaction pathway is a common strategy for preparing primary benzamides from their benzoic acid precursors. iucr.orgiucr.org

The following table summarizes representative amidation reactions starting from benzoic acid derivatives, illustrating the general conditions and reactants used.

Table 1: Examples of Amidation Reactions for Benzoic Acid Derivatives

| Starting Material | Amine | Reagents/Conditions | Product |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Concentrated Ammonia (aq.) | 1. Thionyl chloride (SOCl₂) 2. NH₃ | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide iucr.org |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 4-(Trifluoromethoxy)aniline | 1. Thionyl chloride or Oxalyl chloride 2. Caesium carbonate, N,N-dimethyl-formamide (DMF), 50°C | N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzamide lookchem.com |

Acyl Chlorides

The conversion of this compound to its acyl chloride, 2-chloro-4-(trifluoromethyl)benzoyl chloride, is a crucial first step for many derivatization reactions, including the amidation reactions described previously and Friedel-Crafts acylations. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). iucr.orgchemicalbook.com The reaction with thionyl chloride is often performed neat or in an inert solvent, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. iucr.org

Alternatively, oxalyl chloride can be used, often in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This method is known for its mild reaction conditions and high yields. The resulting 2-chloro-4-(trifluoromethyl)benzoyl chloride is a reactive intermediate that is often used immediately in the next synthetic step without extensive purification. chemicalbook.comgoogle.com

Table 2: Synthesis of Acyl Chlorides from Substituted Benzoic Acids

| Starting Benzoic Acid | Reagent | Conditions | Product |

|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | Oxalyl chloride | Dichloromethane (DCM), cat. DMF, Room Temp. | 2-(Trifluoromethyl)benzoyl chloride chemicalbook.com |

Anhydrides

Symmetrical carboxylic anhydrides, such as 2-chloro-4-(trifluoromethyl)benzoic anhydride (B1165640), can also be synthesized from the parent benzoic acid. These anhydrides serve as acylating agents, similar to acyl chlorides, but are generally less reactive.

One common method for preparing aromatic carboxylic anhydrides involves the reaction of an acyl chloride with the sodium salt of the corresponding carboxylic acid. researchgate.net Therefore, 2-chloro-4-(trifluoromethyl)benzoic anhydride could be prepared by reacting 2-chloro-4-(trifluoromethyl)benzoyl chloride with sodium 2-chloro-4-(trifluoromethyl)benzoate.

Another route to anhydrides is the direct dehydration coupling of the carboxylic acid using a variety of dehydrating agents. Reagents such as thionyl chloride, oxalyl chloride, and phosphorus pentoxide can be employed for this purpose, though careful control of reaction conditions is necessary to favor anhydride formation over the acyl chloride. researchgate.net For instance, reacting a carboxylic acid with a controlled amount of thionyl chloride can lead to the formation of the anhydride.

Table 3: General Methods for Carboxylic Anhydride Synthesis

| Method | Reactants | General Conditions |

|---|---|---|

| Acyl Chloride Route | Acyl chloride + Sodium carboxylate | Inert solvent |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-(trifluoromethyl)benzoyl chloride |

| 2-Chloro-4-(trifluoromethyl)benzamide |

| 2-Chloro-4-(trifluoromethyl)benzoic anhydride |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid |

| N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzamide |

| 4-(Trifluoromethoxy)aniline |

| Benzoyl chloride |

| p-Chloro-m-(trifluoromethyl)aniline |

| 4'-chloro-3'-(trifluoromethyl)benzanilide |

| 2-(Trifluoromethyl)benzoic acid |

| 2-(Trifluoromethyl)benzoyl chloride |

| Sodium 2-chloro-4-(trifluoromethyl)benzoate |

| Thionyl chloride |

| Oxalyl chloride |

| Dichloromethane |

| N,N-dimethylformamide |

| Pyridine |

| Benzene |

| Caesium carbonate |

Applications in Chemical Synthesis and Advanced Materials

Role as a Versatile Building Block in Complex Organic Molecule Construction

2-chloro-4-(trifluoromethyl)benzoic acid and its close derivatives are pivotal in the synthesis of a variety of complex organic molecules, most notably in the agrochemical sector. The compound serves as a key structural component for several widely used herbicides.

A significant application is in the synthesis of diphenyl ether herbicides, which function by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in chlorophyll (B73375) synthesis. ijpbs.net While this compound itself is a precursor, a closely related intermediate, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, is directly utilized in the synthesis of several major herbicides. The synthesis of this intermediate often starts from precursors like 3,4-dichlorobenzotrifluoride (B146526).

This intermediate is then used to produce herbicides such as:

Acifluorfen (B165780): This selective herbicide is effective against broadleaf weeds and grasses in crops like soybeans and peanuts. ijpbs.net The synthesis involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

Fomesafen (B1673529): Another important selective herbicide used for broadleaf weed control in soybeans. The synthesis of fomesafen also utilizes 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid as a key intermediate, which undergoes nitration and subsequent reaction with methanesulfonamide.

Fluoroglycofen-ethyl: This contact herbicide is used for post-emergence control of broadleaf weeds. Its synthesis involves the esterification of acifluorfen, which is derived from the aforementioned intermediate.

The synthesis of these complex herbicidal molecules underscores the importance of the 2-chloro-4-(trifluoromethyl)phenyl moiety, which forms the backbone of these commercially significant products.

Furthermore, related structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are precursors for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds investigated for their potent antitubercular activity. This highlights the broader potential of this chemical scaffold in the development of new pharmaceutical agents.

The following table summarizes the key intermediates and final products derived from the 2-chloro-4-(trifluoromethyl)phenyl structural family:

| Precursor/Intermediate | Synthesized Product | Application |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Acifluorfen | Herbicide |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Fomesafen | Herbicide |

| Acifluorfen | Fluoroglycofen-ethyl | Herbicide |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-nitro-1,3-benzothiazin-4-ones | Antitubercular (research) |

Development of Advanced Functional Materials

The incorporation of fluorine-containing moieties into polymers is a well-established strategy for developing advanced functional materials with enhanced properties. The presence of fluorine can lead to low surface energy, high thermal stability, and excellent chemical resistance.

The trifluoromethyl group (-CF3) in this compound is of particular interest in materials science. This group is known to be highly stable and can impart desirable characteristics to polymers. While specific research on the direct use of this compound in large-scale polymer production is not widely available in public literature, the principles of using fluorinated building blocks are well-documented. For instance, fluorinated monomers are used in the synthesis of fluoroelastomers and other high-performance polymers.

The synthesis of high-performance polymers such as aramids (aromatic polyamides) and polyesters often involves the use of di-functional monomers to build long polymer chains. The rigid aromatic structure and the stable C-F bonds in this compound suggest its potential as a monomer or a modifying agent in the creation of polymers with high thermal and chemical stability. For example, research on wholly aromatic copolyesters has shown that the inclusion of rigid, substituted monomers can lead to materials with high glass transition temperatures and thermal stability.

Although direct applications of this compound in commercially available, high-resistance materials are not explicitly detailed in readily accessible scientific literature, its structural features make it a candidate for research in this area. The development of novel benzoxazines, for example, has explored the use of chlorinated diamines to improve the fire and heat resistance of the resulting polybenzoxazines. This suggests that the combination of a chlorine atom and a trifluoromethyl group in a single monomer like this compound could be a promising avenue for creating new functional polymers. However, further published research is needed to fully realize this potential.

Applications in Pharmaceutical and Medicinal Chemistry Research

Design and Synthesis of Potential Drug Candidates

The inherent chemical characteristics of 2-chloro-4-(trifluoromethyl)benzoic acid make it an attractive building block for designing new drug candidates. The presence and position of the halogen and trifluoromethyl groups are key to its utility in molecular modification and synthesis.

In the context of antibacterial agents, the trifluoromethyl group has been shown to be crucial for activity. mdpi.com Studies on fluorobenzoylthiosemicarbazides demonstrated that derivatives containing a trifluoromethyl group exhibited the most potent activity against pathogenic bacteria. semanticscholar.org This highlights the strategic importance of the CF3 moiety present in this compound for designing fluorinated analogues with desirable pharmacological effects.

Targeted drug design involves creating molecules that interact with a specific biological target, such as an enzyme or receptor, implicated in a disease process. Benzoic acid derivatives are frequently used as scaffolds for such purposes. For instance, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.govdergipark.org.tr By targeting specific enzymes like HDACs, researchers can develop therapies with potentially higher efficacy and fewer side effects. nih.gov

A key strategy involves using a core structure like this compound as a precursor in multi-step synthetic pathways. An analogous compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key intermediate in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), which are a promising new class of drug candidates for treating tuberculosis. researchgate.net This demonstrates how substituted benzoic acids are integral to building complex molecules designed to act on specific pathogens. Furthermore, advanced computational methods, such as those involving pharmacophore fusion and molecular docking, are being developed to rationally design dual-target drugs, a strategy particularly relevant for complex diseases like cancer. rsc.org

Investigation of Biological Activities and Therapeutic Potential

Derivatives synthesized from or related to this compound have been evaluated for a range of biological activities, demonstrating the therapeutic potential of this chemical class.

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Derivatives of chlorobenzoic acids have shown considerable potential in this area. In one study, Schiff's bases derived from 2-chlorobenzoic acid were found to be potent antimicrobial agents, exhibiting greater efficacy against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. nih.gov

The trifluoromethyl group, in particular, has been linked to enhanced antibacterial efficacy. Thiosemicarbazides with a trifluoromethyl substitution were active against both reference strains and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org Similarly, a novel squaric amide derivative featuring a trifluoromethyl group, designated SA2, demonstrated significant bactericidal activity against multiple MRSA strains. mdpi.com This compound was found to disrupt the bacterial membrane and interfere with alanine (B10760859) dehydrogenase-dependent metabolic pathways. mdpi.com

Table 1: Antimicrobial Activity of Trifluoromethylated Derivatives

| Compound Class | Derivative Example | Target Organism | Reported Efficacy (MIC) | Source |

|---|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives (e.g., 15a, 15b, 16b) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | semanticscholar.org |

| Squaric Amides | SA2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 8 µg/mL | mdpi.com |

Derivatives of trifluoromethyl-substituted benzoic acid have also been investigated for their antifungal properties. A study on salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid revealed activity against a panel of fungal strains. nih.gov The efficacy varied between different types of fungi, with molds showing higher susceptibility than yeasts. nih.gov

The research highlighted that while esterification with 4-(trifluoromethyl)benzoic acid did not uniformly increase antifungal potency, specific derivatives showed significant activity. nih.gov For instance, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate was identified as a highly active compound against certain molds. nih.gov Broader studies on benzoic acid derivatives have also shown moderate antifungal activity against plant pathogenic fungi, indicating the structural features necessary for inhibiting fungal growth. semanticscholar.org

Table 2: Antifungal Activity of 4-(Trifluoromethyl)benzoic Acid Esters

| Fungal Type | Organism Examples | Reported Efficacy (MIC) | Source |

|---|---|---|---|

| Molds | Absidia sp., Aspergillus fumigatus | ≥ 0.49 µmol/L | nih.gov |

| Yeasts | Candida sp., Trichosporon sp. | ≥ 1.95 µmol/L | nih.gov |

The structural motifs found in this compound are present in molecules investigated for anticancer activity. Thiazolo[4,5-d]pyrimidine derivatives, which incorporate a trifluoromethyl group, are considered potential therapeutic agents for cancer. nih.gov A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed significant cytotoxic effects against various human cancer cell lines. nih.gov

One compound in particular, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), proved to be the most active among the series. nih.gov It exhibited a strong cytotoxic effect against melanoma and prostate cancer cell lines after 72 hours of incubation. nih.gov The mechanism for some benzoic acid derivatives in cancer treatment may involve the inhibition of HDAC enzymes, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.govdergipark.org.tr

Table 3: Cytotoxicity of a Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b)

| Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|

| C32 | Amelanotic Melanoma | Reduced viability to 20% at 50 µM after 72h | nih.gov |

| A375 | Melanotic Melanoma | Reduced viability to 20% at 50 µM after 72h | nih.gov |

| DU145 | Prostate Cancer | Strong cytotoxic effect observed | nih.gov |

| MCF-7/WT | Breast Cancer | Most resistant cell line to the tested compounds | nih.gov |

Applications in Agrochemical Research

Development of Herbicidal and Pesticidal Agents

Research and patent literature demonstrate that 2-chloro-4-(trifluoromethyl)benzoic acid and its close structural relatives are crucial intermediates in the production of several key herbicides. google.com The compound itself is not typically the active agent but rather a critical starting material. Its structure is incorporated into the final molecule, which carries the desired pesticidal or herbicidal properties.

For instance, the core structure is integral to the synthesis of diphenyl ether herbicides. These herbicides are synthesized through processes that utilize derivatives of this benzoic acid. A notable example involves the synthesis of 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoic acid, which is a direct intermediate in the creation of the herbicide fomesafen (B1673529). google.comepa.gov Similarly, the related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is a key intermediate for the synthesis of the herbicide acifluorfen (B165780). nih.govgoogle.com These synthesis pathways underscore the importance of the 2-chloro-4-(trifluoromethyl)phenyl moiety as a cornerstone for building complex agrochemicals.

Intermediates and Derived Herbicidal Agents

| Chemical Intermediate | Derived Herbicidal Agent | Herbicide Class |

|---|---|---|

| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Fomesafen | Diphenyl Ether |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Acifluorfen | Diphenyl Ether |

Contribution to Crop Protection Strategies

The application of this compound as a synthetic intermediate directly contributes to modern crop protection strategies. By enabling the manufacture of potent herbicides like fomesafen and acifluorfen, it plays a vital role in managing weed competition in major agricultural crops. google.com These herbicides are particularly effective against a wide spectrum of broadleaf weeds and some grasses, which can otherwise significantly reduce crop yields. google.com

Notably, these derived herbicides are widely used in soybean cultivation, providing farmers with an essential tool for post-emergence weed control. google.com The availability of such selective herbicides allows for the effective removal of invasive weeds without causing harm to the primary crop, thereby securing agricultural productivity and contributing to food security. The development of these targeted solutions is a cornerstone of integrated weed management programs.

Mechanistic Studies of Herbicidal Action

While this compound is a precursor, the herbicidal activity resides in the final products derived from it. The diphenyl ether herbicides synthesized using this intermediate, such as acifluorfen and fomesafen, share a common mechanism of action. They function as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. By blocking this enzyme, the herbicides cause an accumulation of protoporphyrinogen IX. This substrate then leaks from the normal biosynthetic pathway and, in the presence of light and oxygen, is converted to protoporphyrin IX. This molecule is a potent photosensitizer that generates highly reactive oxygen species. These reactive species rapidly destroy cell membranes, leading to lipid peroxidation, loss of cellular integrity, and ultimately, the rapid desiccation and death of the weed. This light-dependent, contact-type herbicidal action results in visible symptoms on the plant within hours of application. google.com

Mechanism of Action for Derived Diphenyl Ether Herbicides

| Target Enzyme | Biochemical Effect | Physiological Outcome in Weeds |

|---|---|---|

| Protoporphyrinogen Oxidase (PPO) | Inhibition of chlorophyll and heme biosynthesis pathway; accumulation of protoporphyrinogen IX. | Cell membrane disruption, rapid desiccation, and necrosis upon exposure to light. |

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of Substituent Effects on Biological Activity

The substituents on the aromatic ring of 2-chloro-4-(trifluoromethyl)benzoic acid significantly modulate its physicochemical properties and, consequently, its biological activity. The interplay between the electron-withdrawing chloro and trifluoromethyl groups and the carboxylic acid moiety is central to its function.

The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry, primarily due to its unique electronic properties and its effects on a molecule's in vivo behavior. mdpi.comresearchgate.net Its incorporation into a molecule like benzoic acid profoundly influences lipophilicity and metabolic stability.

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a compound. mdpi.comresearchgate.net Lipophilicity, often measured by the partition coefficient (log P), is a critical factor for the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. Enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, which can be crucial for reaching its target site. mdpi.com The presence of the trifluoromethyl group has been shown to enhance membrane permeability and facilitate drug-receptor interactions. mdpi.com

Metabolic Stability: A major advantage of the trifluoromethyl group is the exceptional strength of the carbon-fluorine (C-F) bond. mdpi.comresearchgate.net This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a compound. researchgate.netresearchgate.net The introduction of a -CF₃ group is a well-established strategy for blocking metabolic pathways and reducing the rate of drug degradation. researchgate.net

| Property | Comparison of -H, -CH₃, and -CF₃ Groups |

| Van der Waals Radius | H: 1.20 Å, F: 1.47 Å, Cl: 1.75 Å. The -CF₃ group is sterically similar to a chlorine atom. mdpi.com |

| Electronegativity | The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. researchgate.netmdpi.com |

| Lipophilicity (Hansch parameter, π) | The -CF₃ group has a high positive π value, indicating its significant contribution to lipophilicity. |

| Metabolic Stability | The C-F bond dissociation energy is high (approx. 485 kJ/mol), conferring high stability against metabolic degradation. mdpi.com |

This table provides a qualitative comparison of key properties influenced by different substituents.

The chlorine atom at the ortho-position of this compound also plays a critical role in defining its chemical reactivity and biological interactions.

Chemical Reactivity: As an electron-withdrawing group, the chlorine substituent increases the acidity of the carboxylic acid proton. Its position (ortho, meta, or para) relative to the carboxylic acid group influences the extent of this effect. Ortho-substitution can also introduce steric effects that influence the conformation of the carboxyl group relative to the benzene (B151609) ring, potentially affecting its reactivity and interaction with binding sites. mdpi.com

Biological Interactions: Halogen atoms, including chlorine, can participate in specific non-covalent interactions known as halogen bonds. ossila.com A halogen bond is an interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a protein. nih.gov These interactions can be highly directional and contribute significantly to binding affinity and selectivity. ossila.comnih.gov A structure-activity relationship study of a related compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, indicated that the fluorinated groups improved the agonistic activity at G protein-coupled receptors, a potency increase attributed to halogen bonding interactions between the fluorinated groups and the protein. ossila.com The nature and position of the halogen substituent can modulate the strength and geometry of these interactions, providing a tool for fine-tuning ligand-protein binding. nih.govacs.org

| Interaction Type | Description | Significance for Substituted Benzoic Acids |

| Halogen Bonding | A non-covalent interaction between an electrophilic region on a halogen atom and a nucleophile. | Can contribute to the binding affinity and specificity of the ligand to its biological target. ossila.comnih.gov |

| Hydrogen Bonding | The carboxylic acid group is a potent hydrogen bond donor and acceptor. | The electronic effect of the halogen substituent modulates the acidity and hydrogen bonding capacity of the carboxyl group. nih.gov |

| Steric Influence | The size of the halogen atom can influence the preferred conformation of the molecule. | An ortho-chloro group can force the carboxylic acid group out of the plane of the benzene ring, affecting its fit in a binding pocket. mdpi.com |

This table summarizes the key interactions influenced by halogen substituents.

Conformational Analysis and Molecular Dynamics in Biological Contexts

The three-dimensional shape and flexibility of this compound are critical determinants of its biological activity. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule, while molecular dynamics (MD) simulations provide insight into its behavior over time in a biological environment. ucl.ac.uknih.gov

Substituted benzoic acids are not rigid structures. Rotation around the single bond connecting the carboxylic acid group to the phenyl ring is a key conformational freedom. mdpi.comnih.gov The presence of the ortho-chloro substituent in this compound creates a steric barrier that influences the preferred rotational angle of the carboxyl group. mdpi.comuky.edu This steric hindrance can favor a non-planar conformation where the carboxylic acid group is twisted out of the plane of the benzene ring. uky.edu The specific conformation adopted by the molecule is crucial as it must complement the shape of the binding site on its biological target.

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules in solution and their interactions with biological macromolecules like proteins. ucl.ac.uknih.gov For a molecule like this compound, MD simulations can reveal:

The stability of different conformers in an aqueous environment.

The dynamics of the ligand within a protein's binding pocket, showing how it adjusts its shape to optimize interactions. nih.gov

The role of solvent molecules in mediating ligand-protein interactions. ucl.ac.uk

The lifetime and structural arrangement of associates in solution, which can be precursors to crystallization or influence bioavailability. ucl.ac.uk

Studies on similar substituted benzoic acids have shown that the pattern of substitution is a key determinant of conformational flexibility and the potential for polymorphism, where a compound can exist in multiple crystal forms. uky.edu

Elucidation of Molecular Interactions with Biological Targets

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to explaining its mechanism of action. This involves characterizing its binding affinity and determining whether it acts as an agonist or an antagonist.

The binding of a small molecule (ligand) like this compound to a protein is governed by a network of non-covalent interactions. The affinity of this binding is a measure of the strength of these interactions.

Research on 2,5-substituted benzoic acid scaffolds as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 highlights the key interactions involved. nih.gov In many protein-ligand complexes involving benzoic acid derivatives, the carboxylic acid group acts as a crucial anchor, forming a strong, charge-assisted hydrogen bond with a conserved arginine residue in the protein's binding pocket. nih.gov

The substituents on the phenyl ring then explore other regions of the binding site:

Hydrophobic Interactions: The trifluoromethyl group, being highly lipophilic, can fit into hydrophobic pockets within the protein, displacing water molecules and contributing favorably to the binding energy. mdpi.comresearchgate.net

Halogen Bonding: As previously discussed, the chlorine atom can form specific halogen bonds with backbone carbonyls or other nucleophilic residues, enhancing affinity and selectivity. ossila.comnih.gov

Molecular dynamics simulations on protein-benzoic acid complexes have demonstrated that these interactions collectively lead to stable complexes. nih.gov Such studies can also reveal the stability of active site residues and the potential binding modes of the ligand. nih.gov

| Compound Type | Target Protein | Key Interactions | Binding Affinity (Ki) |

| 2,5-substituted benzoic acid | Mcl-1 | Hydrogen bond with Arg263, hydrophobic interactions. | ~100 nM nih.gov |

| 2,5-substituted benzoic acid | Bfl-1 | Hydrogen bond, hydrophobic interactions. | ~100 nM nih.gov |

This table shows representative binding data for a related benzoic acid scaffold, illustrating the potency that can be achieved through specific substitutions. Data is from a study on dual Mcl-1/Bfl-1 inhibitors. nih.gov

Once a ligand binds to a receptor, it can either activate it, mimicking the effect of the natural ligand (agonism), or block it, preventing activation (antagonism). umn.edusigmaaldrich.com The specific pattern of molecular recognition between the ligand and the receptor determines which outcome occurs.

The substituents on a benzoic acid core are critical in defining its pharmacological role. SAR studies on sulfamoyl benzoic acid analogues targeting lysophosphatidic acid (LPA) receptors demonstrated how subtle molecular modifications could convert a compound with antagonist activity at one receptor subtype into a highly specific and potent agonist at another. nih.govacs.org

For instance, studies on the LPA₂ receptor, a G protein-coupled receptor (GPCR), showed that specific substitutions on a benzoic acid-containing scaffold could yield agonists with subnanomolar activity. acs.org Computational docking analyses rationalize these findings by showing how the modified ligands fit into the LPA₂ binding pocket to stabilize the active conformation of the receptor. nih.gov The trifluoromethyl and chloro groups on this compound would be expected to play a decisive role in such molecular recognition, with their electronic and steric properties influencing the precise orientation within the receptor binding site required to either trigger or block the conformational changes associated with receptor activation. ossila.com

| Compound | Receptor Target | Activity | Potency (EC₅₀) |

| LPA 18:1 (natural ligand) | LPA₂ | Agonist | 1.40 nM nih.gov |

| Compound 11d* | LPA₂ | Specific Agonist | 0.005 nM nih.gov |

| GRI977143 (template) | LPA₃ | Antagonist | - |

This table illustrates how different compounds acting on LPA receptors can have vastly different activities and potencies. Compound 11d is 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, a potent and specific LPA₂ agonist derived from a benzoic acid scaffold. nih.gov

Crystallographic and Spectroscopic Characterization in Academic Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. While no such data has been published for 2-chloro-4-(trifluoromethyl)benzoic acid, we can infer potential structural features by examining related molecules.

It is anticipated that the benzoic acid moiety of this compound would exhibit a largely planar geometry. The chlorine atom at the 2-position and the trifluoromethyl group at the 4-position would be substituted on the benzene (B151609) ring. The carboxylic acid group is expected to be a key feature, though its rotational orientation relative to the benzene ring can vary. For many benzoic acid derivatives, the plane of the carboxylic acid group is twisted out of the plane of the benzene ring to minimize steric hindrance with ortho-substituents.

For comparison, the crystal structure of the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , reveals that the carboxylic acid group is twisted out of the benzene ring plane by 22.9(1)°. iucr.orgiucr.org A similar, though not identical, torsion angle would be expected for the title compound.

A hypothetical table of selected bond lengths and angles, based on standard values and data from similar structures, is presented below. It is crucial to emphasize that these are predicted values and await experimental verification.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-CF₃ Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.31 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-Cl Angle | ~120° |

| C-C-CF₃ Angle | ~120° |

| O=C-O Angle | ~123° |

Note: These values are estimations and not based on experimental data for the specific compound.

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. It is highly probable that this compound would form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable supramolecular synthon observed in the crystal structures of countless benzoic acid derivatives. iucr.orgiucr.orgresearchgate.net

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the crystal packing of this compound, it is conceivable that the chlorine atom could engage in halogen bonds with oxygen atoms of the carboxylic acid or trifluoromethyl fluorine atoms of neighboring molecules, further stabilizing the crystal lattice.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic proton of the carboxyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring. The acidic proton would typically appear as a broad singlet at a downfield chemical shift, which can be concentration-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the carbon atoms in the molecule, including the carboxyl carbon, the carbons of the benzene ring, and the carbon of the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of the CF₃ group attached to an aromatic ring. For instance, the ¹⁹F NMR chemical shift for the related methyl 4-(trifluoromethyl)benzoate is reported at -63.21 ppm (relative to CFCl₃). rsc.org

A table of predicted NMR data is presented below for illustrative purposes.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (Aromatic) | 7.5 - 8.2 | Multiplet |

| ¹H (COOH) | > 10 | Broad Singlet |

| ¹³C (C=O) | ~165-170 | Singlet |

| ¹³C (Aromatic) | 120 - 140 | Multiple Signals |

| ¹³C (CF₃) | ~123 | Quartet |

| ¹⁹F (CF₃) | ~ -63 | Singlet |

Note: These are predicted values based on analogous compounds and not from direct experimental measurement.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The spectrum would also feature absorptions corresponding to C-Cl stretching, C-F stretching of the trifluoromethyl group, and various C-C and C-H vibrations of the aromatic ring. For comparison, the IR spectrum of 2-chlorobenzoic acid shows a strong C=O stretch at approximately 1700 cm⁻¹. nist.govspectrabase.com

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Note: These are predicted values based on characteristic functional group frequencies and are not from direct experimental measurement.

Environmental Impact and Sustainability Research

Studies on Environmental Fate and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Research on the biodegradation of halogenated benzoic acids indicates that the degradation pathways are highly dependent on the specific halogen substituents and their positions on the aromatic ring. For instance, studies on monofluorobenzoates have shown that bacteria can metabolize these compounds. Some bacterial strains have been found to degrade 4-fluorobenzoate (B1226621) by converting it to 4-fluorocatechol. nih.gov Other research has identified a degradation pathway for 4-fluorobenzoate that proceeds via 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate. nih.gov In the case of 3-chlorobenzoate (B1228886), degradation by Pseudomonas sp. has been observed to occur, while the presence of fluorobenzoates did not induce the enzymes required for the breakdown of chlorocatechols. nih.gov

Table 1: Examples of Biodegradation Pathways for Structurally Related Compounds

| Compound | Degradation Pathway Intermediates | Reference Organism |

| 4-Fluorobenzoate | 4-Fluorocatechol | Gram-negative bacteria |

| 4-Fluorobenzoate | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Aureobacterium sp. |

| 3-Chlorobenzoate | Cometabolized by 3-chlorobenzoate grown cells | Pseudomonas sp. B13 |

| 4-Chlorobenzoate | 4-Hydroxybenzoic acid, Protocatechuic acid | Cupriavidus sp. |

Ecotoxicological Assessments and Environmental Risk Evaluation

The ecotoxicity of a compound refers to its potential to cause harm to aquatic and terrestrial organisms. There is a lack of specific ecotoxicological data for 2-chloro-4-(trifluoromethyl)benzoic acid. However, research on other halogenated organic acids provides some insight into potential effects.

Studies on halogenated acetic acids, which are structurally simpler than benzoic acids, have shown varying levels of genotoxicity. For instance, dichloroacetic acid and dibromoacetic acid have demonstrated mutagenic activity in the Ames test. nih.gov The toxicity of these compounds was observed to decrease with an increasing number of halogen substituents. nih.gov Benzoic acid itself has been shown to have allelopathic effects, inhibiting the growth of certain plants and altering soil microbial communities. mdpi.comnih.gov The introduction of a chlorine atom and a trifluoromethyl group is expected to modify this toxicity profile.

A comprehensive environmental risk evaluation for this compound would require standardized toxicity testing on a range of representative organisms, including algae, invertebrates (like Daphnia), and fish. Such data is essential for establishing predicted no-effect concentrations (PNECs) and for conducting a full risk assessment.

Investigations into Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for bioaccumulation.

There is no experimentally determined LogKow value for this compound in the available literature. However, a predicted XlogP value of 3.9 is available. uni.lu For a structurally similar compound, 2-chloro-4-fluorobenzoic acid, a LogP of 2.177 has been reported. chemeo.com Generally, compounds with a LogKow greater than 3 are considered to have a potential for bioaccumulation. nih.gov The bioaccumulation of hydrophobic organic contaminants has been shown to correlate with their LogKow values. nih.gov

The presence of the trifluoromethyl group can significantly influence the lipophilicity and, consequently, the bioaccumulation potential of aromatic compounds. While direct studies on this compound are absent, the available data on related compounds suggests a moderate potential for bioaccumulation that would need to be confirmed through experimental studies.

Table 2: Predicted and Experimental Partition Coefficients of this compound and a Related Compound

| Compound | Parameter | Value | Reference |

| This compound | Predicted XlogP | 3.9 | uni.lu |

| 2-chloro-4-fluorobenzoic acid | LogP | 2.177 | chemeo.com |

Research on Mobility in Environmental Compartments

The mobility of a chemical in the environment determines its distribution between soil, water, and air. The mobility of ionizable compounds like benzoic acids is influenced by soil properties such as organic matter content, clay content, and pH.

Studies on the mobility of benzoic acid have shown it to be relatively mobile in soils. nih.gov However, its retention can be influenced by interactions with soil components like iron oxides. nih.gov For p-chlorobenzoic acid, a high mobility in soil is expected based on its estimated Koc value of 42. nih.govnih.gov As an acidic compound, its mobility may increase with increasing soil pH due to greater ionization. epa.gov

Given that this compound is also a substituted benzoic acid, it is expected to exhibit moderate to high mobility in soil and water compartments. Its partitioning will be influenced by its acidity and the properties of the environmental matrix. The potential for leaching into groundwater is a consideration for mobile organic acids.

Patent Landscape and Industrial Research Directions

Analysis of Key Intellectual Property and Patent Filings

The intellectual property landscape for 2-chloro-4-(trifluoromethyl)benzoic acid is primarily characterized by patents focusing on efficient and cost-effective synthesis methods. This underscores its significance as a commercially valuable intermediate where process optimization is a key driver of innovation. A review of patent filings reveals a concentration of intellectual property in regions with strong chemical manufacturing industries, particularly in China.

Key patents often describe novel catalytic systems, alternative starting materials, or improved reaction conditions to enhance yield and purity while minimizing environmental impact. For instance, Chinese patent CN103113219A details a synthetic method starting from the common and inexpensive 3,4-dichlorobenzotrifluoride (B146526). google.com This method involves a condensation reaction with diethyl malonate followed by hydrolysis, decarboxylation, and subsequent atmospheric oxidation to produce this compound with high yield and purity. google.com The patent highlights the circumvention of issues associated with previous methods, such as difficult isomer separation and the high cost of specialized equipment for electrolysis. google.com